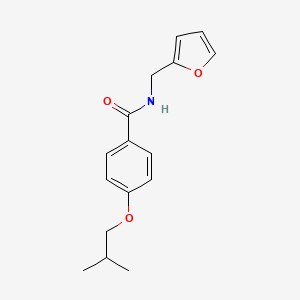

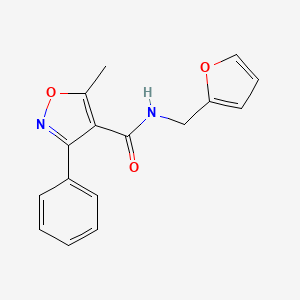

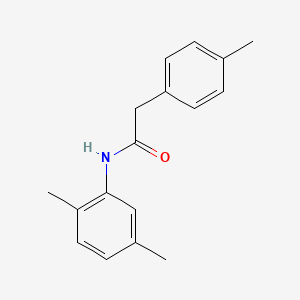

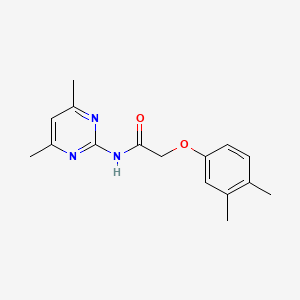

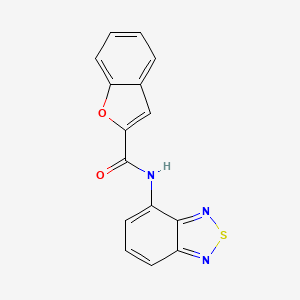

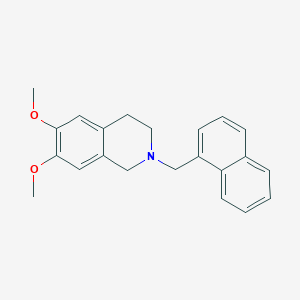

N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as FMISO, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is a member of the isoxazolecarboxamide family, which is known for its potential as a diagnostic tool in medical imaging. FMISO has been studied extensively for its ability to detect hypoxia, or low oxygen levels, in various tissues and organs. In

Mécanisme D'action

FMISO is a radiopharmaceutical compound that is taken up by cells in proportion to their oxygen levels. In hypoxic cells, FMISO is reduced and trapped, leading to a build-up of radioactivity in these cells. This build-up of radioactivity can be detected using N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide imaging, allowing for the visualization of hypoxic tissues and organs.

Biochemical and Physiological Effects:

FMISO is a relatively safe compound that has been extensively studied for its potential use in medical imaging. It has a short half-life and is rapidly eliminated from the body, minimizing the risk of radiation exposure. However, like all radiopharmaceuticals, FMISO can cause adverse effects in rare cases, such as allergic reactions or injection site reactions.

Avantages Et Limitations Des Expériences En Laboratoire

FMISO is a highly sensitive and specific radiopharmaceutical compound that can detect hypoxia in various tissues and organs. However, it is important to note that FMISO is not specific to tumors and can accumulate in other hypoxic tissues, such as the heart or liver. Additionally, the interpretation of FMISO N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide images can be complex and requires specialized training and expertise.

Orientations Futures

There are several potential future directions for the use of FMISO in medical imaging. One area of research is the development of new radiopharmaceutical compounds that are more specific to tumors and have fewer off-target effects. Another area of research is the use of FMISO in combination with other imaging techniques, such as magnetic resonance imaging (MRI) or computed tomography (CT), to improve the accuracy of tumor detection. Additionally, there is ongoing research into the use of FMISO in the monitoring of treatment response in cancer patients, which could help clinicians tailor treatment plans to individual patients.

In conclusion, FMISO is a radiopharmaceutical compound that has shown great potential as a diagnostic tool in medical imaging. Its ability to detect hypoxia in various tissues and organs, including tumors, has important implications for the diagnosis and treatment of cancer. While there are limitations to its use, ongoing research into the development of new radiopharmaceutical compounds and the use of FMISO in combination with other imaging techniques could help to overcome these limitations and improve the accuracy and specificity of tumor detection.

Méthodes De Synthèse

The synthesis of FMISO involves the reaction of 2-nitro-1,4-dichlorobenzene with furfuryl alcohol, followed by the addition of an isoxazolecarboxylic acid derivative. This reaction produces FMISO in high yield and purity. The synthesis of FMISO is a complex process that requires specialized equipment and expertise.

Applications De Recherche Scientifique

FMISO has been extensively studied for its potential as a diagnostic tool in medical imaging. N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide imaging using FMISO can detect hypoxia in various tissues and organs, including tumors. Hypoxic tumors are known to be more resistant to radiation therapy and chemotherapy, making them more difficult to treat. The ability to detect hypoxia in tumors using FMISO can help clinicians tailor treatment plans to individual patients, improving outcomes and reducing side effects.

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-11-14(16(19)17-10-13-8-5-9-20-13)15(18-21-11)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOUUDJQSHPLQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)

![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)

![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)

![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5820200.png)

![4-[(2-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820204.png)